molecular formula C15H15Cl2NO B1437472 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline CAS No. 356537-28-5

3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline

Cat. No. B1437472
M. Wt: 296.2 g/mol
InChI Key: SRKOXJHEEDDIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline” is a chemical compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline” consists of a benzene ring with a chlorine atom and a methyl group attached. This is connected to an ethyl group with a phenoxy group attached, which also has a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline” include a molecular weight of 296.2 and a molecular formula of C15H15Cl2NO .

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, which share a part of the chemical structure with 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline, have been evaluated for their effects on the aquatic environment. They exhibit moderate toxicity to mammalian and aquatic life, with long-term exposure posing considerable risks to fish. The persistence of these compounds in the environment varies, becoming moderate to high depending on conditions, although bioaccumulation is generally low. Notably, chlorophenols can have a significant organoleptic impact on water quality (Krijgsheld & Gen, 1986).

Electrochemical Surface Finishing and Energy Storage

In the realm of materials science, room-temperature haloaluminate ionic liquids, which include chloroaluminate mixtures, have been reviewed for their advancements in electroplating and energy storage technologies. This research highlights the evolving understanding of using these ionic liquids for electrochemical applications, hinting at the broader applicability of organochlorine compounds in advanced material processing and energy solutions (Tsuda, Stafford, & Hussey, 2017).

Antioxidant Capacity and Chemical Interactions

The study of antioxidant capacity in relation to organochlorine compounds, such as those involving chlorophenols, has contributed to understanding the mechanisms behind chemical interactions in biological systems. This includes insights into how certain antioxidants might interact with radicals, highlighting the chemical behavior of chlorinated compounds and their potential use in pharmaceutical and food science applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

3-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO/c1-11-14(17)3-2-4-15(11)18-9-10-19-13-7-5-12(16)6-8-13/h2-8,18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKOXJHEEDDIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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